![molecular formula C12H18IN3 B7545092 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide
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Overview
Description
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, also known as AGN-2979, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of guanidine derivatives and has been shown to possess a unique mechanism of action that makes it a promising candidate for the treatment of various medical conditions.
Mechanism of Action
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide exerts its effects by selectively targeting the alpha-3 subunit of the voltage-gated calcium channel. This channel is involved in the transmission of pain signals in the nervous system, and by blocking its activity, 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide can effectively reduce pain.
Biochemical and Physiological Effects
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain, and can also reduce inflammation in models of inflammatory pain. 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide is its unique mechanism of action, which makes it a promising candidate for the development of new pain medications. However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide is a complex and time-consuming process, which may limit its availability for research purposes.
Future Directions
There are a number of future directions for research on 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide. One area of interest is the development of new pain medications based on the unique mechanism of action of this compound. Another area of interest is the investigation of the neuroprotective effects of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, and its potential use in the treatment of neurodegenerative disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, and its potential applications in other medical conditions.
Synthesis Methods
The synthesis of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide involves a multistep process that starts with the reaction of 1-phenylcyclopropylamine with methyl isocyanate to form the intermediate compound 1-phenylcyclopropylmethyl isocyanate. This intermediate is then reacted with guanidine hydrochloride to form 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide in its hydroiodide salt form.
Scientific Research Applications
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide can effectively reduce pain in animal models of neuropathic pain, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
2-methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-14-11(13)15-9-12(7-8-12)10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H3,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGREEANUSAMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1(CC1)C2=CC=CC=C2.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide |
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